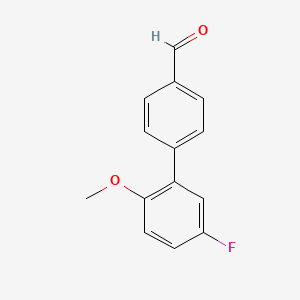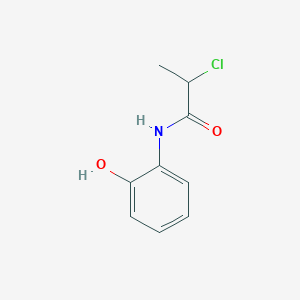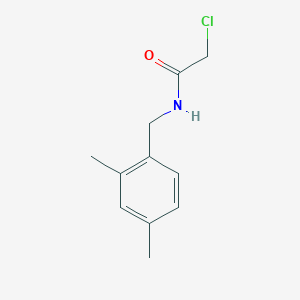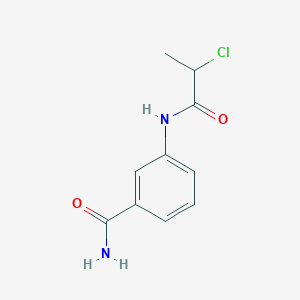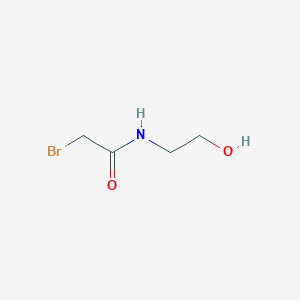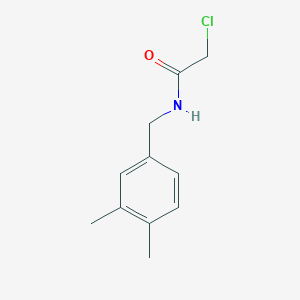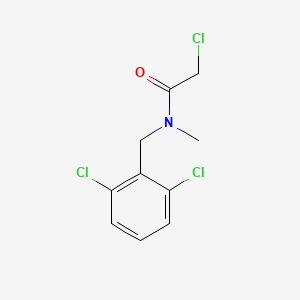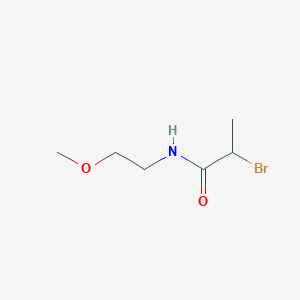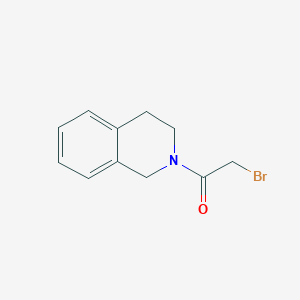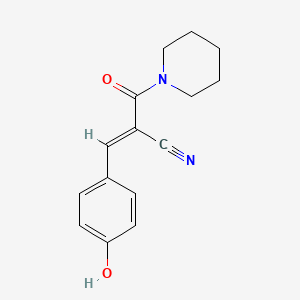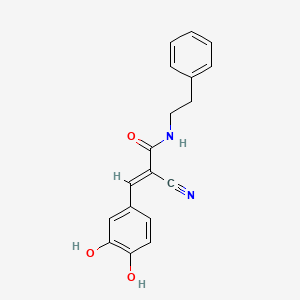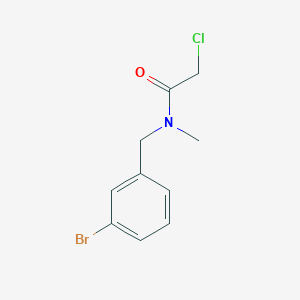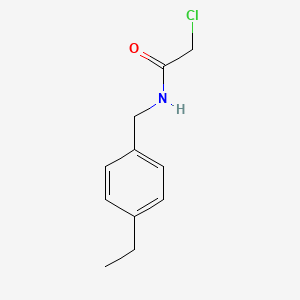
4-Benzyl-1-(2-bromopropanoyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-1-(2-bromopropanoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical research . The compound this compound is characterized by the presence of a benzyl group attached to the piperidine ring and a bromopropanoyl group at the nitrogen atom. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
准备方法
The synthesis of 4-Benzyl-1-(2-bromopropanoyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Introduction of the Bromopropanoyl Group: The 4-Benzylpiperidine is then reacted with 2-bromopropanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
4-Benzyl-1-(2-bromopropanoyl)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropanoyl group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Suzuki-Miyaura Coupling: This reaction can be employed to form carbon-carbon bonds by coupling the compound with boronic acids in the presence of a palladium catalyst.
Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.
科学研究应用
4-Benzyl-1-(2-bromopropanoyl)piperidine has several applications in scientific research:
作用机制
The mechanism of action of 4-Benzyl-1-(2-bromopropanoyl)piperidine involves its interaction with specific molecular targets. For instance, it can act as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine . This activity is mediated through its binding to and modulation of monoamine transporters and receptors. Additionally, the compound may inhibit enzymes such as monoamine oxidase, further influencing neurotransmitter levels and signaling pathways .
相似化合物的比较
4-Benzyl-1-(2-bromopropanoyl)piperidine can be compared with other piperidine derivatives, such as:
4-Benzylpiperidine: Similar in structure but lacks the bromopropanoyl group, leading to different chemical reactivity and biological activity.
2-Benzylpiperidine: Another derivative with a benzyl group at a different position on the piperidine ring, resulting in distinct properties and applications.
Benzylpiperazine: A structurally related compound with a different heterocyclic core, used in various pharmacological studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological effects compared to its analogs.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in scientific research and industrial processes.
属性
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-bromopropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c1-12(16)15(18)17-9-7-14(8-10-17)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNMYTXCSJCEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
